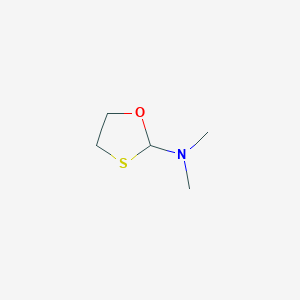
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile (EEP) is a chemical compound used in scientific research for its unique properties and potential applications. It is a pyridine derivative with a carbonitrile group, making it a valuable component in the synthesis of various chemical compounds.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile is not fully understood, but it is believed to act on the central nervous system. It has been shown to have anxiolytic and sedative effects in animal models, and it may also have potential as a neuroprotective agent.
Biochemical and Physiological Effects
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease anxiety and increase sedation, as well as improve cognitive function. It has also been shown to have antioxidant properties and may have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile in lab experiments is its unique chemical structure, which allows for the synthesis of various chemical compounds with potential applications in drug discovery and material science. However, one limitation is that the mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. One area of research is the development of new drugs based on the chemical structure of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. Another area of research is the synthesis of new materials with unique properties using 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile as a building block. Additionally, further research is needed to fully understand the mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile and its potential as a neuroprotective agent.
Méthodes De Synthèse
The synthesis of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile involves the reaction of 2-ethyl-5-ethoxypyridine-3-carboxylic acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting compound is then treated with acetic acid and sodium acetate to yield 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. This method has been optimized and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used in various scientific research applications, including drug discovery, agrochemicals, and material science. It has been identified as a potential lead compound for the development of new drugs due to its unique chemical structure and pharmacological properties. In agrochemicals, 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used as a starting material for the synthesis of herbicides and fungicides. In material science, 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used as a building block for the synthesis of polymer materials with unique properties.
Propriétés
Numéro CAS |
117615-75-5 |
|---|---|
Nom du produit |
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile |
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
6-ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-3-9-5-6-11(7-12,8-13)14-10(9)15-4-2/h5H,3-4,6H2,1-2H3 |
Clé InChI |
IJEAUXATNGOUBX-UHFFFAOYSA-N |
SMILES |
CCC1=CCC(N=C1OCC)(C#N)C#N |
SMILES canonique |
CCC1=CCC(N=C1OCC)(C#N)C#N |
Synonymes |
2,2(3H)-Pyridinedicarbonitrile,6-ethoxy-5-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)









![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)


![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)